molecular formula C9H17NO3S B13214541 {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide

{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide

Cat. No.: B13214541
M. Wt: 219.30 g/mol
InChI Key: GZPLINXGJQXHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane ring and an oxane ring, with a methanesulfonamide group attached to the oxane ring. The presence of the spiro linkage imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide typically involves the reaction of {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize the yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride
  • {1-Oxaspiro[4.4]nonan-2-yl}methanol

Uniqueness

{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide is unique due to its spirocyclic structure and the presence of the methanesulfonamide group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

1-oxaspiro[4.4]nonan-2-ylmethanesulfonamide

InChI

InChI=1S/C9H17NO3S/c10-14(11,12)7-8-3-6-9(13-8)4-1-2-5-9/h8H,1-7H2,(H2,10,11,12)

InChI Key

GZPLINXGJQXHCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(O2)CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.